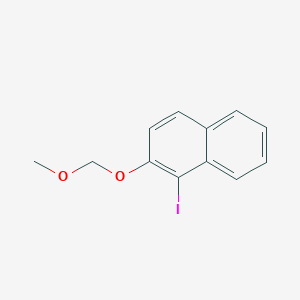![molecular formula C17H13NO B14316528 (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one CAS No. 107727-85-5](/img/structure/B14316528.png)
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one typically involves the condensation of 4-methylbenzaldehyde with 1-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include heating the mixture to a moderate temperature to ensure complete reaction and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and precise control of reaction parameters ensures high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a similar imine structure.
Comparison: (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one is unique due to its naphthalene backbone and the presence of a methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications. In contrast, similar compounds like ethyl acetoacetate and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride have different functional groups and applications, highlighting the versatility and specificity of this compound.
Eigenschaften
CAS-Nummer |
107727-85-5 |
|---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-(4-methylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)18-16-10-11-17(19)15-5-3-2-4-14(15)16/h2-11H,1H3 |
InChI-Schlüssel |
KKUUGPHQHMPVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

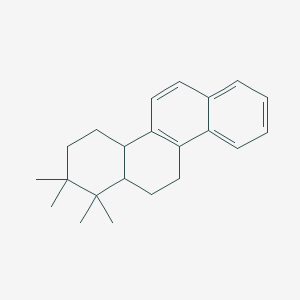
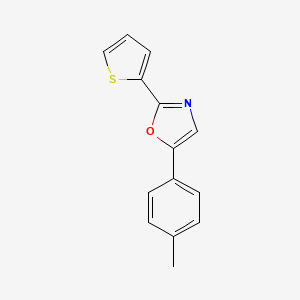
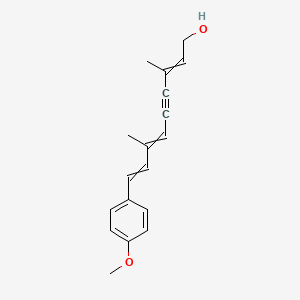
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
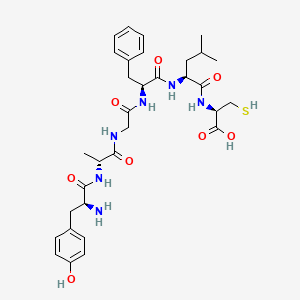

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)

